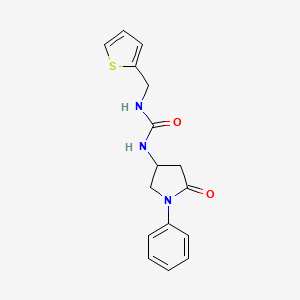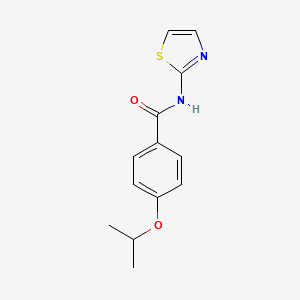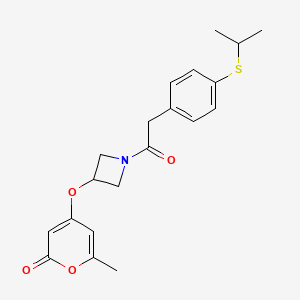
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has shown promising results in different studies.
Applications De Recherche Scientifique
Stereochemical Studies
Stereochemical studies have shown that urea and thiourea derivatives can undergo ring closure to form heterocycles, indicating potential applications in the synthesis of complex organic molecules. For example, Fülöp, Bernáth, and Sohár (1985) explored the ring closure of trans-2-aminomethyl-1-cyclopentanols to form 1,3-heterocycles, highlighting the role of stereochemistry in organic synthesis and potential applications in pharmaceuticals and material science (Fülöp, Bernáth, & Sohár, 1985).
Enantioselective Catalysis
Enantioselective catalysis is another significant area of application for urea derivatives. Reisman, Doyle, and Jacobsen (2008) demonstrated that simple chiral urea and thiourea derivatives could catalyze the enantioselective substitution of silyl ketene acetals onto 1-chloroisochromans, suggesting their use in asymmetric synthesis (Reisman, Doyle, & Jacobsen, 2008).
Interaction with Anions
The interaction of urea derivatives with anions has been studied, providing insights into their use as sensors or in anion-binding catalysis. Boiocchi et al. (2004) investigated the hydrogen bonding interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing the potential of urea derivatives in developing selective anion sensors or receptors (Boiocchi et al., 2004).
Biological Activity Enhancement
Urea derivatives have been found to enhance biological activities, such as antiacetylcholinesterase activity and cytokinin-like activity, suggesting their potential in developing new therapeutic agents and agricultural chemicals. For example, Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity, aiming to optimize the spacer length for better interaction with biological targets (Vidaluc et al., 1995). Additionally, Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives, emphasizing their role in plant biology and potential applications in agriculture (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-8,12H,9-11H2,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYUSNHHKJJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)
![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)

![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)
![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)
